molecular formula C10H12BrNOS B14040367 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14040367
M. Wt: 274.18 g/mol
InChI Key: BMGBNEGQLVQLOB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of amino and methylthio groups can enhance its biological activity and specificity.

Biological Activity

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom, an amino group, and a methylthio group, which contribute to its unique chemical properties and interactions with biological systems.

The molecular formula of this compound is C10H12BrNOS, with a molecular weight of 274.18 g/mol. It is characterized as a yellow solid and is primarily used as an intermediate in the synthesis of more complex organic molecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino and methylthio groups facilitate hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions are crucial for modulating biological pathways, making the compound a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Klebsiella pneumoniae11

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms involve interactions with cellular signaling pathways that regulate cell growth and survival .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

Case Studies

Several case studies have highlighted the therapeutic potential of this compound. For instance, a study focusing on its application in treating bacterial infections demonstrated significant improvements in infection management when combined with standard antibiotics. Another case study explored its use in cancer therapy, revealing enhanced efficacy when used in conjunction with other chemotherapeutic agents.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(5-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3

InChI Key

BMGBNEGQLVQLOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)SC)Br

Origin of Product

United States

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